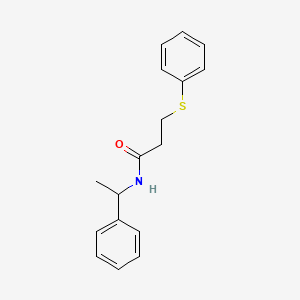![molecular formula C21H14ClN3O4 B4971727 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4971727.png)
2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). This enzyme plays a crucial role in the regulation of protein degradation pathways, and its inhibition has been shown to have potential therapeutic benefits in various diseases, including cancer. In
Mecanismo De Acción
2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide targets the NAE enzyme, which is responsible for activating the small ubiquitin-like modifier (SUMO) protein. SUMOylation is a post-translational modification that plays a crucial role in the regulation of protein degradation pathways. Inhibition of NAE by this compound leads to the accumulation of unSUMOylated proteins, which are then degraded by the proteasome. This results in the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of the NAE enzyme, leading to the accumulation of unSUMOylated proteins and subsequent proteasomal degradation. This results in the inhibition of cell growth and induction of apoptosis in cancer cells. This compound has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide in lab experiments is its specificity for the NAE enzyme, which makes it a valuable tool for studying the role of SUMOylation in protein degradation pathways. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments. In addition, this compound may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide. One area of research is the development of more potent and selective inhibitors of the NAE enzyme. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Furthermore, the combination of this compound with other cancer drugs is an area of active research, as it has been shown to enhance the efficacy of these drugs. Finally, the use of this compound in combination with immunotherapy is an area of emerging research, as it has been found to enhance the anti-tumor immune response.
Métodos De Síntesis
The synthesis of 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide involves several steps, starting with the reaction of 2-chloro-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(6-methyl-1,3-benzoxazol-2-yl)aniline in the presence of triethylamine to produce the desired amide. The final step involves the chlorination of the amide using thionyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been extensively studied for its potential therapeutic benefits in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including those resistant to conventional chemotherapy. In addition, this compound has been found to enhance the efficacy of other cancer drugs, such as cisplatin and gemcitabine. Furthermore, this compound has been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
Propiedades
IUPAC Name |
2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O4/c1-12-5-8-18-19(9-12)29-21(24-18)13-3-2-4-14(10-13)23-20(26)16-7-6-15(25(27)28)11-17(16)22/h2-11H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUUUJRZWIENRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[({5-[(2-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4971649.png)
![N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide]](/img/structure/B4971663.png)
![1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2-methylbenzene](/img/structure/B4971671.png)
![3-[1-(2,3-dichlorobenzyl)-2-piperidinyl]pyridine](/img/structure/B4971673.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-phenylethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4971678.png)
![N-cyclopropyl-3-{[1-(3,5-dimethoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4971679.png)
![(2R*,6S*)-4-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4971704.png)
![ethyl 1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4971706.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B4971711.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(3-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B4971719.png)
![8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline](/img/structure/B4971738.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4971751.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B4971759.png)
